Cas no 45498-20-2 (Dalfampridine-d6)
Dalfampridine-d6 Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridin-2,3,5,6-d4-amine-d2(9CI)
- 4-AMINOPYRIDINE-D6
- 2,2 inverted exclamation marka-Bipyridyl-d8
- 2,2 inverted exclamation marka-Dipyridyl-d8
- 2,2'-bipyridine-d8
- 2,2'-Bipyridyl-d8
- 2,2'-Dipyridyl-d8
- Perdeuteriated 2,2'-bipyridyl
- perdeuterio 2,2'-bipyridine
- Perdeuterio-4-amino-pyridin
- Dalfampridine-d6
-
- MDL: MFCD01074266
- Inchi: 1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
- InChI Key: NUKYPUAOHBNCPY-UDDMDDBKSA-N
- SMILES: N([2H])([2H])C1C([2H])=C([2H])N=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 100.09100
Experimental Properties
- PSA: 38.91000
- LogP: 1.24500
Dalfampridine-d6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D113503-5mg |
Dalfampridine-d6 |
45498-20-2 | 5mg |
$ 300.00 | 2023-09-08 | ||
| TRC | D113503-10mg |
Dalfampridine-d6 |
45498-20-2 | 10mg |
$ 575.00 | 2023-09-08 | ||
| TRC | D113503-25mg |
Dalfampridine-d6 |
45498-20-2 | 25mg |
$ 1441.00 | 2023-09-08 | ||
| TRC | D113503-50mg |
Dalfampridine-d6 |
45498-20-2 | 50mg |
$2784.00 | 2023-05-18 | ||
| AstaTech | D98397-50/MG |
4-AMINOPYRIDINE-D6 |
45498-20-2 | 95% | 50mg |
$540 | 2023-09-19 | |
| AstaTech | D98397-100/MG |
4-AMINOPYRIDINE-D6 |
45498-20-2 | 95% | 100mg |
$835 | 2023-09-19 | |
| A2B Chem LLC | AG23854-50mg |
4-AMINOPYRIDINE-D6 |
45498-20-2 | 50mg |
$580.00 | 2024-04-20 | ||
| A2B Chem LLC | AG23854-100mg |
4-AMINOPYRIDINE-D6 |
45498-20-2 | 100mg |
$868.00 | 2024-04-20 | ||
| 1PlusChem | 1P00DDZI-50mg |
4-AMINOPYRIDINE-D6 |
45498-20-2 | 50mg |
$580.00 | 2025-02-26 | ||
| 1PlusChem | 1P00DDZI-100mg |
4-AMINOPYRIDINE-D6 |
45498-20-2 | 100mg |
$868.00 | 2025-02-26 |
Dalfampridine-d6 Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Dalfampridine-d6
Recent Advances in the Study of Dalfampridine-d6 (45498-20-2) for Neurological Disorders
Dalfampridine-d6, a deuterated analog of the well-known potassium channel blocker 4-aminopyridine (4-AP), has recently gained attention in the field of neurological research. The compound, with the CAS number 45498-20-2, is primarily used as an internal standard in mass spectrometry-based assays for quantifying dalfampridine (4-AP) in biological matrices. This research brief aims to summarize the latest findings regarding the applications, pharmacokinetics, and therapeutic potential of Dalfampridine-d6, with a focus on its role in improving neurological function in patients with multiple sclerosis (MS) and other demyelinating disorders.
Recent studies have highlighted the importance of Dalfampridine-d6 in analytical chemistry and drug development. Its deuterated structure enhances stability and reduces metabolic degradation, making it an ideal candidate for use in quantitative bioanalysis. A 2023 study published in the Journal of Chromatography B demonstrated the efficacy of Dalfampridine-d6 as an internal standard for the accurate measurement of 4-AP in plasma samples, achieving a high degree of precision and reproducibility. This advancement is critical for pharmacokinetic studies and therapeutic drug monitoring in clinical settings.
In the context of therapeutic applications, Dalfampridine (4-AP) has been approved for the treatment of walking impairment in MS patients. The deuterated form, Dalfampridine-d6, has been instrumental in elucidating the drug's mechanism of action. Research indicates that 4-AP improves nerve conduction in demyelinated axons by blocking potassium channels, thereby enhancing action potential propagation. A 2022 study in Neuropharmacology utilized Dalfampridine-d6 to explore the drug's distribution and metabolism in animal models, revealing insights into its blood-brain barrier penetration and potential side effects.
Furthermore, the use of Dalfampridine-d6 has expanded into preclinical research for other neurological conditions, such as spinal cord injury and stroke. A recent investigation published in Experimental Neurology employed Dalfampridine-d6 to assess the pharmacokinetic profile of 4-AP in rodent models of spinal cord injury. The findings suggested that deuterated analogs could offer improved bioavailability and reduced toxicity, paving the way for next-generation therapeutics. These results underscore the compound's versatility and its growing importance in translational neuroscience.
Despite these advancements, challenges remain in the widespread adoption of Dalfampridine-d6. Issues such as synthesis scalability, cost-effectiveness, and regulatory hurdles must be addressed to facilitate its integration into routine clinical practice. However, ongoing research and technological innovations are expected to overcome these barriers, further solidifying the role of Dalfampridine-d6 in both analytical and therapeutic domains. As the field progresses, this compound is likely to remain a cornerstone in the study of potassium channel modulators and their applications in neurology.
In conclusion, Dalfampridine-d6 (45498-20-2) represents a significant tool in the advancement of neurological research and drug development. Its applications range from analytical chemistry to preclinical studies, offering valuable insights into the pharmacokinetics and therapeutic potential of 4-AP. Future research should focus on optimizing its synthesis, exploring novel therapeutic indications, and addressing current limitations to fully harness its benefits for patients with neurological disorders.
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